molecular formula C12H11FN2 B14067304 (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

Cat. No.: B14067304
M. Wt: 202.23 g/mol
InChI Key: GSHZSMGHABZYMA-UHFFFAOYSA-N
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Description

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine is an aromatic amine compound with the molecular formula C12H11FN2. It features a fluorine atom, a pyridine ring, and a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-pyridylboronic acid.

    Suzuki Coupling Reaction: The 3-fluorobenzaldehyde is subjected to a Suzuki coupling reaction with 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 3-fluoro-2-(pyridin-3-yl)benzaldehyde.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield (3-Fluoro-2-(pyridin-3-yl)phenyl)methanol.

    Amination: Finally, the (3-Fluoro-2-(pyridin-3-yl)phenyl)methanol undergoes amination using ammonia or an amine source under suitable conditions to produce this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-2-(pyridin-2-yl)phenyl)methanamine
  • (3-Fluoro-2-(pyridin-4-yl)phenyl)methanamine
  • (3-Chloro-2-(pyridin-3-yl)phenyl)methanamine

Uniqueness

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

(3-fluoro-2-pyridin-3-ylphenyl)methanamine

InChI

InChI=1S/C12H11FN2/c13-11-5-1-3-9(7-14)12(11)10-4-2-6-15-8-10/h1-6,8H,7,14H2

InChI Key

GSHZSMGHABZYMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CC=C2)CN

Origin of Product

United States

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